![molecular formula C11H13N5O5 B15205290 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound that belongs to the class of nucleobase-containing molecular entities. This compound is characterized by the presence of a purine base (adenine) attached to a ribose sugar, which is further linked to a hydroxyacetic acid moiety. It is a significant molecule in biochemistry, particularly in the context of nucleic acids and their derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the following steps:
Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of reactions starting from glucose. This involves isomerization, reduction, and protection of hydroxyl groups.
Attachment of the Purine Base: The adenine base is attached to the ribose sugar through a glycosidic bond. This is achieved by reacting the protected ribose with adenine in the presence of an acid catalyst.
Introduction of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid group is introduced by reacting the adenine-ribose compound with glycolic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ribose: Large-scale production of ribose from glucose using biocatalysts.
Chemical Synthesis of Adenine: Adenine is synthesized from simpler precursors like formamide.
Coupling Reactions:
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose and hydroxyacetic acid moieties.
Reduction: Reduction reactions can occur at the purine base, converting adenine to dihydroadenine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydroadenine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of DNA and RNA structures and functions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a precursor in the synthesis of various pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. The hydroxyacetic acid moiety can participate in hydrogen bonding, influencing the overall conformation of the nucleic acid. The purine base (adenine) can form base pairs with thymine or uracil, playing a crucial role in genetic coding and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: Similar structure but lacks the hydroxyacetic acid group.
Adenosine: Contains a ribose sugar but without the hydroxyacetic acid moiety.
2’-Deoxyguanosine: Similar nucleoside with guanine as the base instead of adenine.
Uniqueness
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
Eigenschaften
Molekularformel |
C11H13N5O5 |
|---|---|
Molekulargewicht |
295.25 g/mol |
IUPAC-Name |
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,5+,7?,8-/m0/s1 |
InChI-Schlüssel |
MXVAUNDRCBRLND-LKIMUSNBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


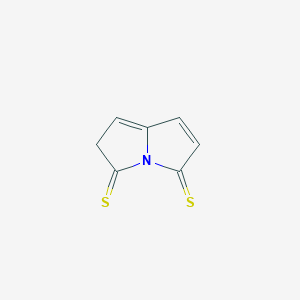
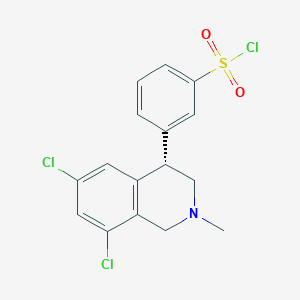
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
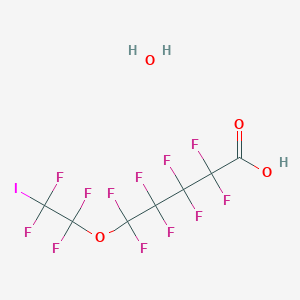

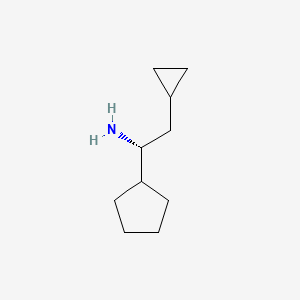
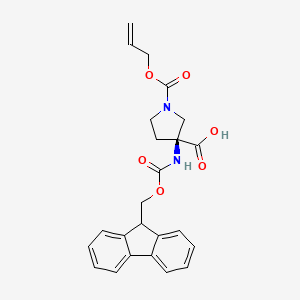
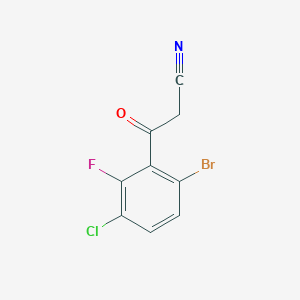
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
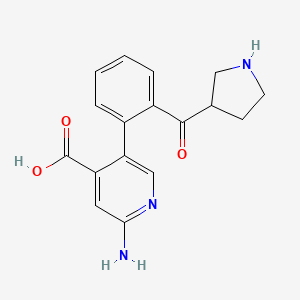

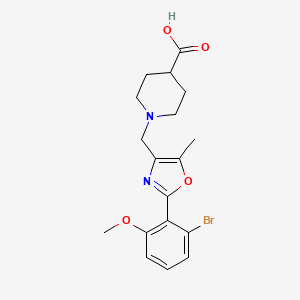
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
